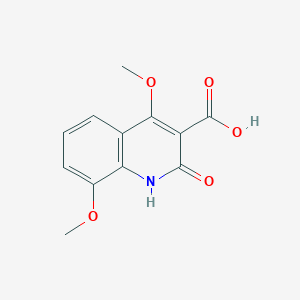

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is part of the quinoline family, which is known for its diverse biological activities and importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 3 readily participates in neutralization reactions. For example:

-

Deprotonation : Reacts with bases like NaOH to form carboxylate salts, enhancing aqueous solubility.

-

Proton exchange : Acts as a Brønsted acid in polar aprotic solvents, facilitating ion-pair interactions.

Nucleophilic Substitutions

The electron-deficient carbonyl group at position 2 undergoes nucleophilic attacks:

-

Hydrolysis : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are hydrolyzed to the carboxylic acid using thiourea and K₂CO₃ in ethanol under reflux (63% yield) .

-

Amidation : Reacts with amines (e.g., hydrazine) to form amides, as demonstrated in the synthesis of pyrazolidinone derivatives .

Esterification and Amidation

The carboxylic acid group is esterified or amidated under standard conditions:

Bromination Reactions

Electrophilic aromatic substitution occurs at electron-rich positions:

-

Monobromination : Reacts with 1 equivalent Br₂ to form 2-bromomethyl-7,8-dimethoxy-5-oxo derivatives .

-

Dibromination : Excess Br₂ leads to tribrominated products via oxazolo[3,2-a]quinoline intermediates .

Coupling Reactions

The carboxylic acid participates in peptide-like couplings to generate bioactive derivatives:

-

With amines : Forms urea/amide linkages using HATU/DIPEA in DMF (e.g., 8-(methylamino)-2-oxo derivatives, IC₅₀ = 0.0017 μM against E. coli gyrase) .

-

With benzoic acids : Produces arylvinylquinoline hybrids via Knoevenagel condensation (e.g., 1-[2-cyano-1-arylvinyl] derivatives) .

Cyclization and Ring Modification

-

Hydrazine cyclization : Forms pyrazolidinone rings when treated with hydrazine hydrate (e.g., 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives) .

-

Thiourea-mediated cyclocondensation : Generates thioxoquinoline intermediates for further alkylation .

Spectroscopic Characterization

Key data for reaction monitoring:

-

IR : Strong bands at 1716 cm⁻¹ (C=O stretch) and 3368 cm⁻¹ (NH stretch) .

-

¹H NMR : Distinct signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.1–8.9 ppm) .

Mechanistic Insights

Scientific Research Applications

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Comparison: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline class, characterized by its unique structure that includes two methoxy groups and a carboxylic acid group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO5, with a molecular weight of 249.22 g/mol. The presence of methoxy and carboxylic acid functional groups contributes to its reactivity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in bacterial DNA replication and repair processes. Notably:

- DNA Gyrase Inhibition : The compound's structural features allow it to bind effectively to DNA gyrase, a critical enzyme for bacterial survival. This binding disrupts the normal function of the enzyme, leading to bacterial cell death .

Table: Summary of Biological Activities and Findings

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of DNA gyrase | |

| Antiviral | Potential anti-HIV activity | |

| Anticancer | Similarity to known anticancer agents |

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various quinolone derivatives including this compound:

- The compound was tested against MRSA strains with MIC values indicating moderate effectiveness.

- Toxicity assessments revealed that at concentrations effective against bacteria (MIC), the compound exhibited minimal toxicity towards human cell lines (CC50 values around 50 mM) suggesting a favorable therapeutic index .

Properties

CAS No. |

522-49-6 |

|---|---|

Molecular Formula |

C12H11NO5 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

4,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO5/c1-17-7-5-3-4-6-9(7)13-11(14)8(12(15)16)10(6)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

FNXGDPWXITYSJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C(=C2OC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.